
3-amino-1H-pyrrole-2-carboxylic Acid
Overview
Description
3-Amino-1H-pyrrole-2-carboxylic acid is a heterocyclic compound featuring a pyrrole ring substituted with an amino (-NH₂) group at position 3 and a carboxylic acid (-COOH) group at position 2. The molecular formula is C₅H₆N₂O₂, with a molecular weight of 126.11 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-amino-1H-pyrrole-2-carboxylic acid can be synthesized through several methods. One common approach involves the dehydrogenation of the amino acid proline, which leads to the formation of pyrrole-2-carboxylic acid. The amino group can then be introduced at the third position through subsequent reactions .
This process typically requires specific catalysts and reaction conditions to ensure the correct placement of functional groups .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
3-amino-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrrole derivatives, while substitution reactions can introduce new functional groups, leading to a wide range of compounds with diverse properties.
Scientific Research Applications
Medicinal Chemistry
3-Amino-1H-pyrrole-2-carboxylic acid serves as a precursor in the synthesis of various biologically active compounds. Notably, it is used in the development of inhibitors for purine nucleoside phosphorylase (PNP), an enzyme implicated in several diseases, including cancer and viral infections.
Case Study: PNP Inhibitors
A patent describes a method for synthesizing 4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid methyl ester from this compound. This compound is crucial for producing 9-deazahypoxanthine, a notable PNP inhibitor. The synthesis involves condensing this compound with formamidine acetate under elevated temperatures, leading to good yields without the need for chromatographic purification .
Biochemical Applications
In biochemistry, this compound has been studied for its metabolic pathways and potential roles in human health. It has been identified as a product of D-amino acid oxidase activity on D-hydroxyproline isomers, linking it to metabolic disorders such as hyperprolinemia .
Table 1: Biochemical Pathways Involving this compound
Pathway | Description | Reference |
---|---|---|
D-amino Acid Oxidation | Conversion of D-hydroxyproline to pyrrole derivatives | |
Metabolic Disorders | Associated with type II hyperprolinemia |
Materials Science
The unique structure of this compound allows it to be explored in materials science, particularly in the development of conductive polymers and organic semiconductors. Its ability to form stable intermediates can facilitate the synthesis of polymeric materials with tailored electrical properties.
Table 2: Potential Applications in Materials Science
Mechanism of Action
The mechanism of action of 3-amino-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to participate in various biochemical reactions, influencing cellular processes and signaling pathways. The exact mechanism depends on the specific application and the derivatives being studied.
Comparison with Similar Compounds
Amino-Substituted Pyrrole Carboxylic Acids
Key Differences :
- The amino group at C4 instead of C3 may influence hydrogen-bonding patterns, as seen in its crystal structure .
Cyano-Substituted Analogs
Key Differences :
- Replacing the amino group with a cyano group increases molecular weight by 10 g/mol. The cyano group introduces electron-withdrawing effects, likely enhancing acidity at C2 but also increasing toxicity risks .
Ester and Alkyl Derivatives
Key Differences :
- Ester derivatives (e.g., ethyl esters) are often synthesized to improve membrane permeability in drug design. The presence of alkyl chains (ethyl, methyl) increases molecular weight and alters solubility .
Phenyl-Substituted Derivatives
Key Differences :
- Aryl substituents (e.g., methoxyphenyl) significantly increase molecular weight and cost. Halogenated derivatives (e.g., chloro) show moderate synthetic yields, suggesting challenges in purification .
Hydroxy and Heterocyclic Derivatives
Key Differences :
- Furan-containing analogs introduce additional heteroatoms, which may modulate electronic properties .
Biological Activity
3-amino-1H-pyrrole-2-carboxylic acid is a synthetic organic compound belonging to the pyrrole family, characterized by a five-membered ring structure containing four carbon atoms and one nitrogen atom. This compound features an amino group at the third position and a carboxylic acid group at the second position of the pyrrole ring. Its structural uniqueness allows it to participate in various biochemical reactions, making it a subject of interest in medicinal chemistry and biological research.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets and pathways. The presence of both an amino group and a carboxylic acid group enables this compound to influence cellular processes, such as signaling pathways involved in cell growth and differentiation. The exact mechanism can vary depending on the derivatives synthesized from this compound and their specific applications.
Applications in Drug Development
Research indicates that derivatives of this compound have potential therapeutic applications, particularly in the development of pharmaceuticals targeting various diseases. For instance, studies have shown that certain derivatives exhibit antitumor activity by inhibiting cancer cell proliferation.
Case Studies
- Antitumor Activity : A study demonstrated that derivatives synthesized from this compound exhibited significant inhibitory effects on human carcinoma cell lines, including A-431 and A-549. The most potent compounds showed IC50 values in the micromolar range, indicating their potential as antitumor agents .
- Antimicrobial Properties : Other research focused on the antimicrobial activity of pyrrole derivatives, revealing that some compounds derived from this compound exhibited antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated promising antimicrobial efficacy comparable to traditional antibiotics .
Comparative Analysis with Related Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Amino and carboxylic acid groups | Antitumor, antimicrobial |
Pyrrole-2-carboxylic acid | Lacks amino group | Limited biological activity |
4-amino-3-chloro-1H-pyrrole derivatives | Contains chloro substituent | Strong antitumor effects |
The table above illustrates how this compound stands out due to its dual functional groups, contributing to its diverse biological activities compared to related compounds.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-amino-1H-pyrrole-2-carboxylic acid derivatives for improved yields?
- Methodological Answer : Synthesis optimization often involves solvent selection, temperature control, and catalytic systems. For example, derivatives of pyrrole-2-carboxylic acids are frequently synthesized via nucleophilic substitution or coupling reactions. Ethanol (EtOH) and ethyl acetate mixtures (80:20 v/v) have been used to crystallize similar compounds, with air exposure at room temperature over 5 days yielding suitable crystals for structural analysis . For amide formation, General Procedure F1 (as described for pyrrole derivatives) involves activating carboxylic acids with coupling agents like EDCI/HOBt, followed by reaction with amines under inert atmospheres . Yield improvements (e.g., 68–95%) are achievable by optimizing stoichiometry and reaction time .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Hazard mitigation includes:
- Personal Protective Equipment (PPE) : NIOSH/EN 166-compliant face shields, gloves (inspected pre-use), and lab coats .
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
- Engineering Controls : Use fume hoods to avoid respiratory irritation (H335) and ensure proper ventilation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H NMR : Used to confirm substituent positions and hydrogen bonding. For example, methyl groups in similar compounds show singlets at δ 2.56 ppm .
- LCMS/ESIMS : Validates molecular weight (e.g., m/z 293.2 for a methyl-substituted derivative) and purity (≥94% LCMS) .
- X-ray Crystallography : Resolves hydrogen-bonding motifs (e.g., N–H⋯O dimers with R22(10) graph-set motifs) .
Advanced Research Questions
Q. How do hydrogen-bonding networks in this compound crystals influence its physicochemical properties?
- Methodological Answer : X-ray diffraction reveals that centrosymmetric dimers form via N1–H1⋯O1 bonds (R22(10) motifs), while O2–H2⋯O1 bonds create chains along the a-axis. These interactions enhance thermal stability and solubility in polar solvents . Refinement parameters (anisotropic displacement, riding H-atom models) are critical for accurate electron density mapping .
Q. What computational strategies can predict the bioactivity of this compound derivatives?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to simulate interactions with targets (e.g., protein kinases or antitumor receptors) .
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups at C3) with bioactivity. For example, trifluoromethyl groups enhance metabolic stability in pyridine analogs .
- DFT Calculations : Analyze frontier molecular orbitals to predict reactivity and regioselectivity in electrophilic substitutions .
Q. How can researchers address contradictions in bioactivity data for pyrrole-2-carboxylic acid derivatives?
- Methodological Answer :
- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition) across multiple concentrations to rule out false positives .
- Metabolic Stability Testing : Use liver microsome assays to differentiate intrinsic activity from pharmacokinetic artifacts .
- Structural Analog Comparison : Compare with structurally characterized bioactive compounds (e.g., antitumor pyrroles from marine organisms) to identify critical functional groups .
Q. Methodological Notes
- Reproducibility : Document reaction conditions (e.g., solvent ratios, crystallization time) to ensure replicability .
- Data Validation : Cross-reference spectral data with published analogs (e.g., InChIKey AUUIVYYUQCJIHD for SMILES-based comparisons) .
- Ethical Reporting : Adopt impedance cardiography guidelines for non-invasive physiological studies to standardize data collection .
Properties
IUPAC Name |
3-amino-1H-pyrrole-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c6-3-1-2-7-4(3)5(8)9/h1-2,7H,6H2,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBSDWRZRAMFAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363569 | |
Record name | 3-amino-1H-pyrrole-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885951-53-1 | |
Record name | 3-Amino-1H-pyrrole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885951-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-amino-1H-pyrrole-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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